molecular formula C9H19NO2 B13258928 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol

Cat. No.: B13258928
M. Wt: 173.25 g/mol
InChI Key: KRUNMZQOAAQKMH-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol (CAS No. 1546934-22-8) is a heterocyclic amino alcohol featuring a tetrahydropyran (oxane) core substituted with two methyl groups at positions 2 and 6, and an ethanolamine side chain at position 3. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines the rigidity of the oxane ring with the hydrogen-bonding capabilities of the aminoethanol moiety, making it a versatile intermediate for designing bioactive molecules.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-[(2,6-dimethyloxan-4-yl)amino]ethanol

InChI

InChI=1S/C9H19NO2/c1-7-5-9(10-3-4-11)6-8(2)12-7/h7-11H,3-6H2,1-2H3

InChI Key

KRUNMZQOAAQKMH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Dimethyl Groups:

    Aminoethanol Moiety Addition: The final step involves the reaction of the substituted oxane ring with ethanolamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Modulating their activity and influencing biochemical reactions.

    Interacting with Receptors: Affecting signal transduction pathways.

    Altering Cellular Processes: Such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog 1: 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol (CAS No. 13605-19-1)

Key Differences :

  • Core Heterocycle : The morpholine ring contains both oxygen and nitrogen atoms, whereas the oxane ring in the target compound has only oxygen. This structural distinction increases the basicity of the morpholine derivative due to the tertiary amine in the ring .
  • Substituents: Both compounds share 2,6-dimethyl substitution on the heterocycle, but the morpholine derivative lacks the hydroxyl group present in the ethanolamine side chain of the target compound.
  • Applications: Morpholine derivatives are widely used as ligands in catalysis and as intermediates in drug synthesis (e.g., antibiotics and antivirals) . In contrast, the hydroxyl group in 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol may enhance solubility in polar solvents, favoring its use in aqueous-phase reactions .
Table 1: Structural and Functional Comparison
Property 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol
Core Heterocycle Oxane (O only) Morpholine (O and N)
Basicity Moderate (amine in side chain) High (tertiary amine in ring)
Key Functional Groups Hydroxyl, primary amine Tertiary amine, ether
Solubility Likely polar-protic soluble Moderate in organic solvents
Primary Applications Pharmaceutical intermediates Catalysis, drug synthesis

Structural Analog 2: 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol

Key Differences :

  • Backbone Structure: This compound features a linear heptane chain substituted with dimethyl and amino-propanol groups, unlike the cyclic oxane scaffold of the target compound.
  • Synthetic Utility: Heptane-based amino alcohols are often used in surfactants or lipid-like molecules, whereas the target compound’s cyclic structure is better suited for constrained pharmacophores .

Biological Activity

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol, also known by its CAS number 1546934-22-8, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, drawing from diverse research findings and case studies.

The molecular formula of 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol is C9H19NO2C_9H_{19}NO_2, with a molecular weight of 173.25 g/mol. The compound features a unique oxane structure that may influence its biological interactions.

PropertyValue
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
CAS Number1546934-22-8

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of various derivatives related to 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol. For instance, compounds with similar structures have been shown to mitigate oxidative stress in cellular models. This suggests that 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol may possess similar protective effects against oxidative damage.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Compounds related to 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol have been studied for their anti-inflammatory properties. In vitro studies suggest that such compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory disorders.

Case Studies and Research Findings

  • Zebrafish Model Study : A study utilizing zebrafish as a model organism found that certain derivatives of amino alcohols could significantly reduce teratogenic effects induced by ethanol exposure. While this study did not directly test 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol, it provides insight into the potential protective roles of similar compounds against developmental toxicity.
  • Cell Culture Studies : In cell culture experiments, compounds structurally related to 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol demonstrated reduced levels of oxidative stress markers when exposed to harmful agents. This suggests a possible mechanism through which the compound could exert protective effects at the cellular level.
  • Antimicrobial Activity : Preliminary tests on derivatives of amino alcohols indicate potential antimicrobial properties against various bacterial strains. This aspect warrants further investigation into the specific efficacy of 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol against pathogens.

Summary of Biological Activities

Activity TypeEvidence LevelReferences
AntioxidantModerate
NeuroprotectiveEmerging
Anti-inflammatoryModerate
AntimicrobialPreliminary

Q & A

Q. Optimization Considerations :

  • Temperature Control : Prolonged reflux (4–6 hours) improves conversion but may degrade heat-sensitive intermediates.
  • Catalyst Selection : STAB or Pd-based catalysts enhance selectivity for secondary amines.
  • Purification : Recrystallization from ethanol or ethyl acetate ensures high purity .

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Advanced Analytical Workflow
Discrepancies in NMR or IR spectra often arise from solvent effects , tautomerism , or impurities . A systematic approach includes:

Multi-Technique Validation : Combine 1^1H NMR, 13^13C NMR, and FTIR to cross-verify functional groups (e.g., hydroxyl and amine peaks) .

X-ray Crystallography : Resolve ambiguities in stereochemistry by determining the crystal structure, as demonstrated for similar ligands in protein complexes .

Computational Modeling : Compare experimental IR/NMR with DFT-predicted spectra to identify conformational variants .

What methodologies are effective for studying the compound’s reactivity in substitution reactions?

Basic Reaction Profiling
Substitution reactions (e.g., halogenation) require careful selection of reagents:

  • Thionyl Chloride (SOCl2_2) : Converts hydroxyl groups to chlorides under anhydrous conditions.
  • Mitsunobu Reaction : Uses triphenylphosphine and diethyl azodicarboxylate (DEAD) for stereospecific substitutions .

Q. Advanced Mechanistic Analysis

  • Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to determine rate constants.
  • Isotopic Labeling : 18^{18}O tracing in hydroxyl groups clarifies nucleophilic pathways .

How can researchers evaluate the biological activity of this compound in vitro?

Q. Basic Screening Approaches

  • Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC50_{50} values against target enzymes (e.g., PRMT6 or autophagy regulators) .
  • Cell-Based Models : Assess cytotoxicity and uptake in cancer cell lines using MTT assays .

Q. Advanced Mechanistic Studies

  • Protein Binding Analysis : Surface plasmon resonance (SPR) or ITC quantifies binding affinity to targets like p62 or viral proteins .
  • Gene Expression Profiling : RNA-seq identifies downstream pathways modulated by the compound .

What strategies mitigate stability issues during storage or in physiological conditions?

Q. Basic Stability Testing

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >150°C indicates solid-state stability) .
  • pH-Dependent Solubility : Use UV-Vis spectroscopy to assess degradation in buffers (pH 1–13) .

Q. Advanced Formulation Solutions

  • Lyophilization : Improve shelf life by removing water content.
  • Encapsulation : Lipid nanoparticles or cyclodextrin complexes enhance stability in aqueous media .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced Modeling Techniques

  • Molecular Docking : Use AutoDock Vina to simulate binding to PRMT6 or SARS-CoV-2 nsp1, guided by X-ray structures (e.g., PDB: 8AZ8) .
  • MD Simulations : GROMACS-based trajectories (100 ns) reveal dynamic interactions and binding energetics .

Q. Validation Steps

  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for mutagenesis studies .

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